molecular formula C14H11NO2 B1598580 3-Isocyanato-4-methoxybiphenyl CAS No. 480439-22-3

3-Isocyanato-4-methoxybiphenyl

Cat. No.: B1598580
CAS No.: 480439-22-3
M. Wt: 225.24 g/mol
InChI Key: HVVGPDSYJRMTFV-UHFFFAOYSA-N
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Description

3-Isocyanato-4-methoxybiphenyl: is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It is a derivative of biphenyl, where one of the phenyl rings is substituted with an isocyanate group at the third position and a methoxy group at the fourth position. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-4-methoxybiphenyl typically involves the reaction of 4-methoxybiphenyl with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the isocyanate group .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Toluene, dichloromethane

    Catalysts: Tertiary amines, metal catalysts

Major Products Formed:

    Ureas: Formed from the reaction with amines

    Carbamates: Formed from the reaction with alcohols

    Thiocarbamates: Formed from the reaction with thiols

Mechanism of Action

The mechanism of action of 3-Isocyanato-4-methoxybiphenyl primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of various derivatives. This reactivity is harnessed in the synthesis of ureas, carbamates, and other compounds .

Comparison with Similar Compounds

  • 4-Isocyanato-4-methoxybiphenyl
  • 3-Isocyanato-4-methylbiphenyl
  • 3-Isocyanato-4-chlorobiphenyl

Comparison: 3-Isocyanato-4-methoxybiphenyl is unique due to the presence of both an isocyanate group and a methoxy group on the biphenyl structure. This combination imparts specific reactivity and properties that are distinct from other similar compounds. For instance, the methoxy group can influence the electronic properties of the molecule, affecting its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-isocyanato-1-methoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-8-7-12(9-13(14)15-10-16)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVGPDSYJRMTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393376
Record name 3-Isocyanato-4-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-22-3
Record name 3-Isocyanato-4-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isocyanato-4-methoxybiphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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